Boiling Point Advantage of 4-Ethyl-1,2-bis(1-phenylethyl)benzene Over the Non-Ethylated Analog
The target compound exhibits a boiling point of 422.4 °C at 760 mmHg, which is approximately 120 °C higher than that reported for 1,2-bis(1-phenylethyl)benzene (CAS 52006-30-1, ~302 °C), the direct non-ethylated structural analog lacking the 4-ethyl substituent . This difference arises from the additional ethyl group on the central benzene ring, which increases molecular weight from 286.4 to 314.46 g/mol and enhances van der Waals interactions, substantially reducing volatility .
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 422.4 °C |
| Comparator Or Baseline | 1,2-Bis(1-phenylethyl)benzene (CAS 52006-30-1): ~302 °C (experimental, reported as 302.3 °C in literature) |
| Quantified Difference | Approximately +120 °C (ΔT_boil ≈ 120 °C higher for the target compound) |
| Conditions | Calculated/predicted values at 760 mmHg standard pressure; cross-study comparison of data from chemical databases ChemSrc, iChemistry, and published solvent property tables |
Why This Matters
A 120 °C boiling point elevation translates directly into a substantially wider liquid operating range for high-temperature reactions, distillation processes, and heat-transfer applications, where premature solvent vaporization would compromise process safety and yield.
